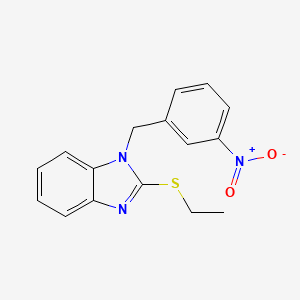

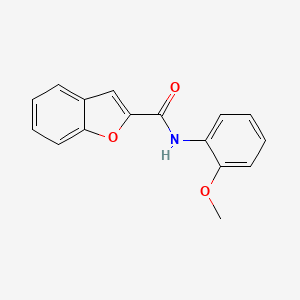

![molecular formula C15H14N4S B5543412 5-[(4-甲基苄基)硫]-1-苯基-1H-四唑](/img/structure/B5543412.png)

5-[(4-甲基苄基)硫]-1-苯基-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrazole derivatives, including those resembling 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole, involves strategic chemical reactions that facilitate the formation of the tetrazole ring. For example, the photochemistry of related tetrazole compounds has been explored under various conditions, leading to clean photodecomposition and the formation of carbodiimides as sole photoproducts. This demonstrates the potential for highly specific synthesis pathways in the tetrazole family, which might be applicable to the synthesis of our compound of interest (Alawode et al., 2011).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, reveals crucial details about the spatial arrangement of atoms within a molecule. Studies on similar tetrazole derivatives have uncovered that these molecules crystallize in various space groups, with tetrazole rings being essentially planar. The aryl rings attached at specific positions on the tetrazole show no conjugation to the tetrazole groups, suggesting a distinct separation of electronic structures which could be inferred for 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical behavior of tetrazole derivatives under various conditions can lead to a variety of reaction pathways and products. For example, the electrochemical oxidation of dihydroxybenzenes in the presence of a tetrazole compound has been shown to proceed through an electrooxidative/Michael-type sequential reaction, resulting in polyfunctional tetrazolic thioethers. This suggests that 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole may also engage in complex chemical reactions under specific conditions (Khodaei et al., 2008).

Physical Properties Analysis

The physical properties of tetrazole compounds, such as melting points, solubility, and crystalline structure, are crucial for their handling and application in various fields. While specific data on 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole is not provided, analogous compounds exhibit behaviors characteristic of solid organic compounds, including defined melting points and crystalline structures that can be elucidated through techniques like X-ray diffraction and differential scanning calorimetry.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to participate in specific chemical reactions, define the utility of tetrazole derivatives. The clean photodecomposition of related compounds to form stable end products underlines the potential for specific, clean reactions in the synthesis and application of tetrazole derivatives. This aspect is crucial for understanding the reactivity and potential uses of 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole in various scientific and industrial contexts (Alawode et al., 2011).

科学研究应用

清洁光分解

一项研究探讨了四唑衍生物的光化学,揭示了一个清洁的光分解过程,该过程涉及二氮和硫的排出,形成碳二亚胺作为唯一的光产物。由于这些化合物干净地分解成光稳定的最终产物,因此该过程在工业、农业和医药领域具有潜在应用 (Olajide E. Alawode, C. Robinson, & S. Rayat, 2011)。

新型液晶

另一项研究报告了具有液晶行为的新型四唑衍生物的合成和表征。这些化合物包含两个烷基链并表现出向列和层析中间相,可用于开发新型液晶材料 (Muhammad Tariq 等,2013)。

杀虫活性

合成了四唑连接的三唑衍生物,并测试了它们对 Plodia interpunctella 的杀虫活性,其中几种化合物表现出显着的活性。这突出了四唑衍生物在开发新型杀虫剂中的潜力 (S. Maddila, Ramakanth Pagadala, & S. Jonnalagadda, 2015)。

电化学应用

在 1-苯基-5-巯基四唑存在下对二羟基苯进行电化学氧化的研究揭示了合成多功能四唑硫醚的途径。该方法以其高原子经济性和环境友好性而著称,可能与各种电化学应用有关 (M. Khodaei, A. Alizadeh, & Narges Pakravan, 2008)。

对接研究和 COX-2 抑制

已对四唑衍生物进行对接研究,以了解它们在环氧合酶-2 酶活性位点的方向和相互作用,表明它们作为 COX-2 抑制剂的潜力。此类研究对于药物发现和开发过程至关重要 (B. Al-Hourani 等,2015)。

未来方向

作用机制

Mode of Action

Environmental factors and pharmacokinetics play crucial roles in determining its effectiveness . If you need more detailed information or have any other questions, feel free to ask! 😊

属性

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-12-7-9-13(10-8-12)11-20-15-16-17-18-19(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNSSQKKKHZPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-5-(p-tolylmethylsulfanyl)tetrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

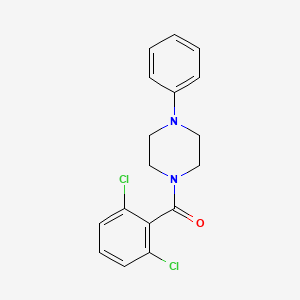

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

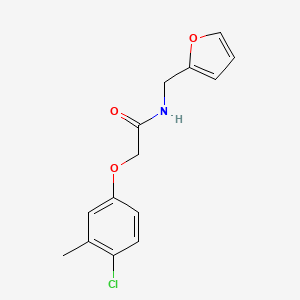

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)

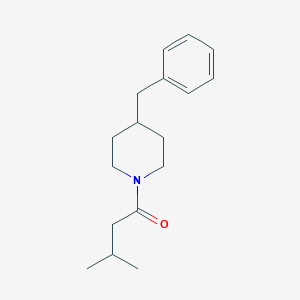

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)

![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)